4-氨基-5-氯烟酸

描述

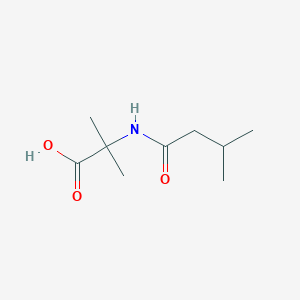

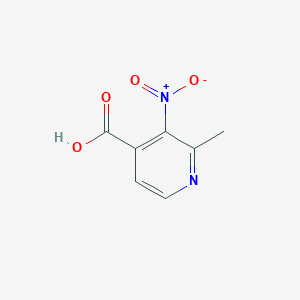

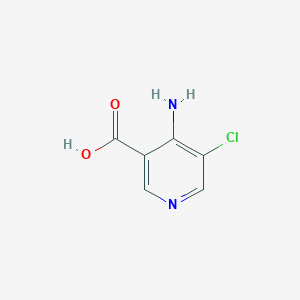

4-Amino-5-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4-Amino-5-chloronicotinic acid involves the reaction of 4-aminonicotinic acid with chlorine gas. The reaction takes place in a solution of acetic acid. After 45 minutes, the gas inlet is removed and the mixture is allowed to stir overnight. Diethyl ether is then added and the solid precipitate is filtered. The product is suspended in water and treated with sufficient ammonium hydroxide to provide a pH of 5. The free acid is then filtered and dried .

Molecular Structure Analysis

The molecular structure of 4-Amino-5-chloronicotinic acid consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 172.57 .

Physical And Chemical Properties Analysis

4-Amino-5-chloronicotinic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature .

科学研究应用

Pharmaceutical Use

4-Amino-5-chloronicotinic acid is used in the synthesis of various drugs . For instance, it is used in the synthesis of asciminib, a drug used for the treatment of several diseases such as viral infections, several types of cancer, cardiovascular disease, multiple sclerosis, migraine and inflammatory diseases .

Chemical Synthesis

This compound is a versatile building block in the realm of chemical synthesis . It can be utilized in the creation of novel materials and compounds with tailored properties .

Material Science

In the field of material science, 4-Amino-5-chloronicotinic acid hydrochloride is used to create materials with specific properties . The versatility of this compound extends to the creation of novel materials .

Neonicotinoids Degradation

4-Amino-5-chloronicotinic acid is involved in the biodegradation of neonicotinoids . Neonicotinoids are a class of pesticides widely used in different phases of agricultural crops. However, they can damage human and environmental health if overused . Studies have been carried out to reduce or eliminate neonicotinoid contamination from the environment .

Microbiological Processes

This compound is also involved in microbiological processes . It is a part of the biotransformation and biodegradation processes of neonicotinoids by isolated microorganisms (bacteria and fungi), consortiums of microorganisms, and different types of soils, biobeds, and biomixtures .

Environmental Impact

The use of 4-Amino-5-chloronicotinic acid in the degradation of neonicotinoids has a significant environmental impact . It helps in minimizing the environmental impact of pesticides, including bioaccumulation in food and aquatic systems and health problems for humans and wildlife .

安全和危害

Safety precautions for handling 4-Amino-5-chloronicotinic acid include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

It is known that nicotinic acid, a similar compound, acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (nad) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (nadp) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It can be inferred from the mode of action of nicotinic acid, which indirectly affects various physiological processes via nicotinamide coenzymes . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

It is known that nicotinic acid and its derivatives are involved in many vital redox reactions catalyzed by dozens of different enzymes . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .

Pharmacokinetics

It is known that peptides, defined as polymers of less than 50 amino acids with a molecular weight of less than 10 kda, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

It can be inferred from the effects of nicotinic acid, which plays a vital role in maintaining efficient cellular function .

Action Environment

It is known that the use of microbial species makes the degradation of xenobiotics more accessible, fast, and active due to their smaller size .

属性

IUPAC Name |

4-amino-5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWUSNGGVYUICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615661 | |

| Record name | 4-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-chloronicotinic acid | |

CAS RN |

52834-09-0 | |

| Record name | 4-Amino-5-chloro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52834-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。